Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate
Overview
Description
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7-position, and a formyl group at the 3-position of the indole ring. These functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Tert-butyl 7-bromo-3-formylindole-1-carboxylate is a derivative of indole . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Indole derivatives are known to have various biological effects, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3-formylindole-1-carboxylate typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation reaction is employed to introduce the formyl group at the 3-position of the indole ring. This reaction involves the use of a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting 3-formyl-4-bromoindole is then subjected to a Boc (tert-butoxycarbonyl) protection reaction to yield tert-butyl 7-bromo-3-formylindole-1-carboxylate .
Industrial Production Methods
While specific industrial production methods for tert-butyl 7-bromo-3-formylindole-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formyl group at the 3-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).
Reduction: Sodium borohydride, methanol.
Oxidation: Potassium permanganate, water.
Major Products Formed
Substitution: 7-substituted indole derivatives.
Reduction: 3-hydroxymethylindole derivatives.
Oxidation: 3-carboxyindole derivatives.
Scientific Research Applications
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Indole derivatives are known for their biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used to develop new bioactive molecules.
Medicine: It is a potential precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromoindole-1-carboxylate: Similar structure but lacks the formyl group at the 3-position.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains different substituents at the 4-position and 3-position.
Uniqueness
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate is unique due to the combination of functional groups present on the indole ring. The bromine atom at the 7-position and the formyl group at the 3-position provide distinct reactivity patterns, making it a valuable intermediate for the synthesis of diverse organic compounds.
Properties
IUPAC Name |
tert-butyl 7-bromo-3-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXAATJKONNEHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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